molecular formula C12H10ClNO4 B8492740 2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline

2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline

Cat. No.: B8492740
M. Wt: 267.66 g/mol
InChI Key: HBGMQFXPMHUFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloro-4-hydroxy-7-methoxyquinoline-2-carboxylate typically involves the reaction of 8-chloro-4-hydroxyquinoline with methoxycarbonylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 8-chloro-4-hydroxy-7-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
  • Methyl 4-chloro-8-methoxyquinoline-2-carboxylate
  • 4-Hydroxy-7-methoxyquinoline

Uniqueness

2-Carbomethoxy-8-chloro-4-hydroxy-7-methoxyquinoline is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

methyl 8-chloro-7-methoxy-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C12H10ClNO4/c1-17-9-4-3-6-8(15)5-7(12(16)18-2)14-11(6)10(9)13/h3-5H,1-2H3,(H,14,15)

InChI Key

HBGMQFXPMHUFAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)OC)Cl

Origin of Product

United States

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